tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H21FN2O5. It is characterized by the presence of a piperidine ring, a fluoro-nitrophenoxy group, and a tert-butyl ester. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-(chloromethyl)piperidine with 2-fluoro-4-nitrophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with tert-butyl chloroformate to form the final product. The reaction conditions often involve refluxing in an organic solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, bases like sodium hydride
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: 4-((2-amino-4-nitrophenoxy)methyl)piperidine-1-carboxylate
Substitution: 4-((2-substituted-4-nitrophenoxy)methyl)piperidine-1-carboxylate
Hydrolysis: 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylic acid
Scientific Research Applications
tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The fluoro-nitrophenoxy group can enhance its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-((2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-((4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of both a fluoro and nitro group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
tert-butyl 4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-8-6-12(7-9-19)11-24-15-5-4-13(20(22)23)10-14(15)18/h4-5,10,12H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHJIVQILMLHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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